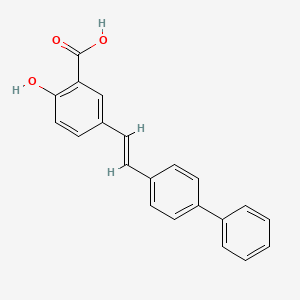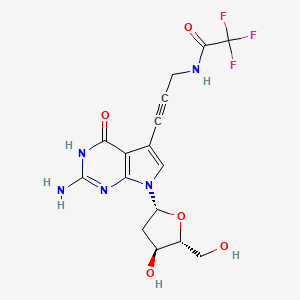
7-TFA-ap-7-Deaza-dG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-TFA-ap-7-Deaza-dG is a modified nucleoside used in the synthesis of deoxyribonucleic acid or nucleic acid. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-TFA-ap-7-Deaza-dG involves the modification of nucleosides. One common method includes the use of 5’-O-TBDMS-dG, which is a modified nucleoside. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at 4°C in sealed containers away from moisture and light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
7-TFA-ap-7-Deaza-dG primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, making it ideal for various applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include copper catalysts and azide-containing molecules. The reaction conditions typically involve room temperature and the use of solvents such as dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from the reactions involving this compound are triazole-linked compounds. These products are formed through the cycloaddition reaction between the alkyne group of this compound and the azide group of the reacting molecule .
Scientific Research Applications
7-TFA-ap-7-Deaza-dG has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of various compounds.
Biology: Utilized in the synthesis of modified nucleic acids for studying biological processes.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of nucleic acid-based products and materials
Mechanism of Action
The mechanism of action of 7-TFA-ap-7-Deaza-dG involves its role as a click chemistry reagent. The alkyne group in the compound reacts with azide groups in the presence of copper catalysts to form triazole-linked products. This reaction is highly specific and efficient, making it useful for various applications in chemistry and biology .
Comparison with Similar Compounds
Similar Compounds
- 7-TFA-ap-7-Deaza-ddG
- 7-TFA-ap-7-Deaza-ddA
- 5’-O-TBDMS-dG
Uniqueness
7-TFA-ap-7-Deaza-dG is unique due to its alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition. This property makes it highly valuable in click chemistry applications, distinguishing it from other modified nucleosides .
Properties
Molecular Formula |
C16H16F3N5O5 |
|---|---|
Molecular Weight |
415.32 g/mol |
IUPAC Name |
N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-10,25-26H,3-4,6H2,(H,21,28)(H3,20,22,23,27)/t8-,9+,10+/m0/s1 |
InChI Key |
RDNQXASRTWMHCY-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



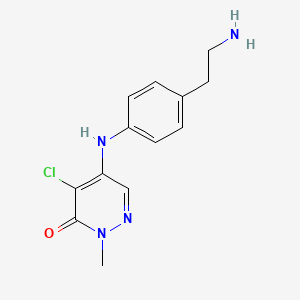
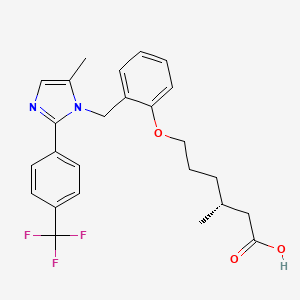
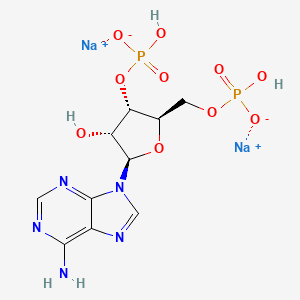
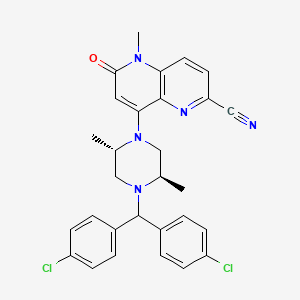
![(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)
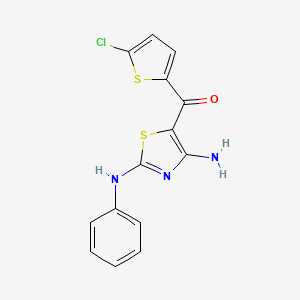
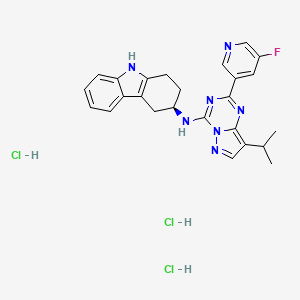
![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)
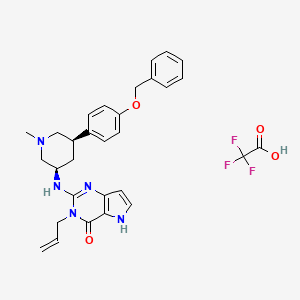
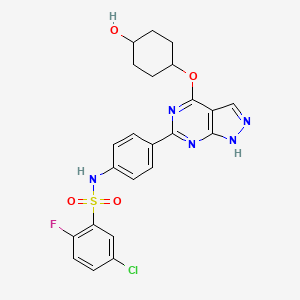
![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)
